2-{[(cinnamoylamino)carbothioyl]amino}-N-cyclohexylbenzamide 2-{[(cinnamoylamino)carbothioyl]amino}-N-cyclohexylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003113
InChI: InChI=1S/C23H25N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2,(H,24,28)(H2,25,26,27,29)/b16-15+
SMILES: C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC=CC=C3
Molecular Formula: C23H25N3O2S
Molecular Weight: 407.5 g/mol

2-{[(cinnamoylamino)carbothioyl]amino}-N-cyclohexylbenzamide

CAS No.:

Cat. No.: VC1003113

Molecular Formula: C23H25N3O2S

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[(cinnamoylamino)carbothioyl]amino}-N-cyclohexylbenzamide -

Specification

Molecular Formula C23H25N3O2S
Molecular Weight 407.5 g/mol
IUPAC Name N-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzamide
Standard InChI InChI=1S/C23H25N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2,(H,24,28)(H2,25,26,27,29)/b16-15+
Standard InChI Key LDGRXISLGJWHRU-FOCLMDBBSA-N
Isomeric SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)/C=C/C3=CC=CC=C3
SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC=CC=C3
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator